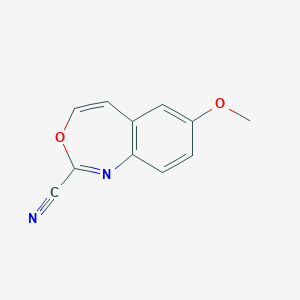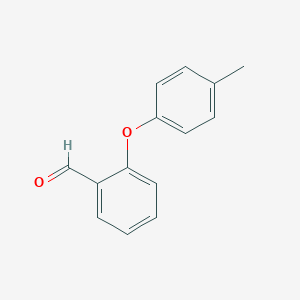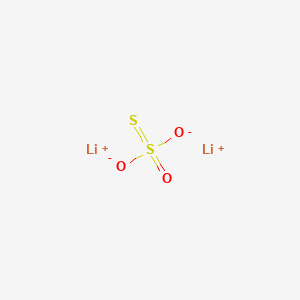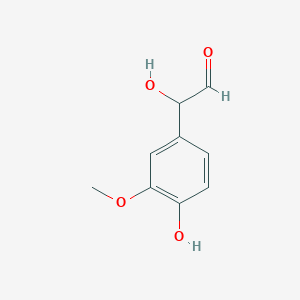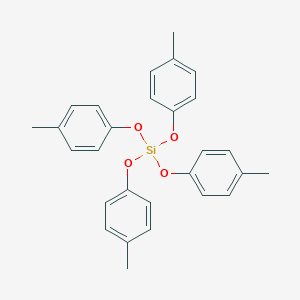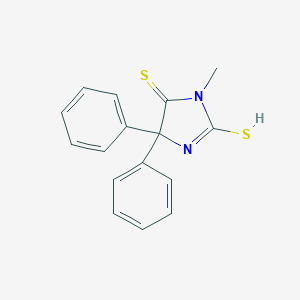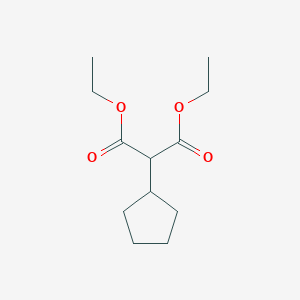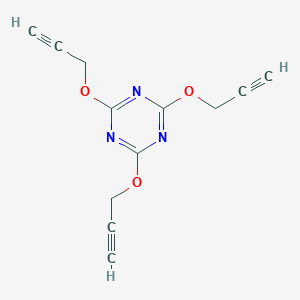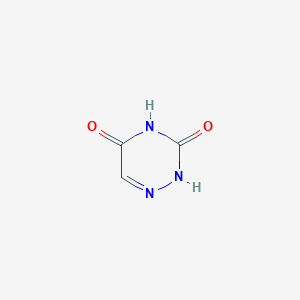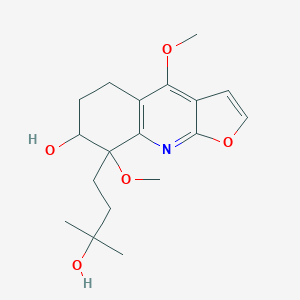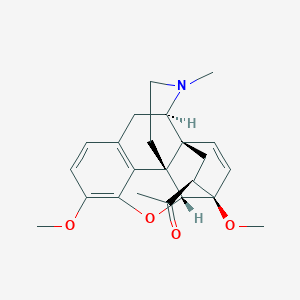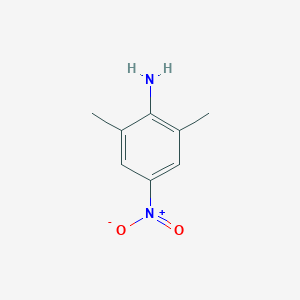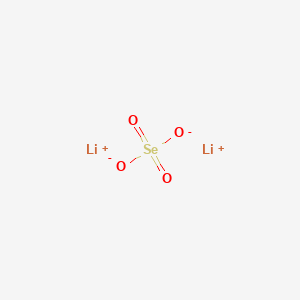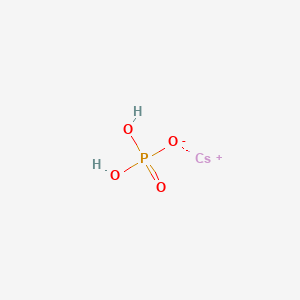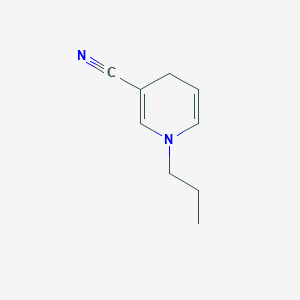
Nicotinonitrile, 1,4-dihydro-1-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinonitrile, 1,4-dihydro-1-propyl- is a chemical compound that belongs to the class of nicotinamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. Nicotinonitrile, 1,4-dihydro-1-propyl- has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of nicotinonitrile, 1,4-dihydro-1-propyl- is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways, such as the NF-κB pathway and the PI3K/Akt pathway. Nicotinonitrile, 1,4-dihydro-1-propyl- has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and matrix metalloproteinases.
Effets Biochimiques Et Physiologiques
Nicotinonitrile, 1,4-dihydro-1-propyl- has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Nicotinonitrile, 1,4-dihydro-1-propyl- has also been shown to possess anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, nicotinonitrile, 1,4-dihydro-1-propyl- has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Nicotinonitrile, 1,4-dihydro-1-propyl- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in the field of medicinal chemistry. However, there are also some limitations to using nicotinonitrile, 1,4-dihydro-1-propyl- in lab experiments. For example, the exact mechanism of action is not fully understood, and the compound may exhibit different effects depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of nicotinonitrile, 1,4-dihydro-1-propyl-. One potential direction is to investigate the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the compound's potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Furthermore, it may be useful to investigate the compound's potential use as a tool for studying various signaling pathways and enzymes.
Méthodes De Synthèse
Nicotinonitrile, 1,4-dihydro-1-propyl- can be synthesized using various methods. One of the commonly used methods is the reaction of 1,4-dihydropyridine with propionitrile in the presence of a catalyst. Another method involves the reaction of nicotinamide with propionitrile under acidic conditions. The purity and yield of the synthesized compound can be improved by using various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
Nicotinonitrile, 1,4-dihydro-1-propyl- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective effects. Nicotinonitrile, 1,4-dihydro-1-propyl- has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Numéro CAS |
19424-17-0 |
|---|---|
Nom du produit |
Nicotinonitrile, 1,4-dihydro-1-propyl- |
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
1-propyl-4H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H12N2/c1-2-5-11-6-3-4-9(7-10)8-11/h3,6,8H,2,4-5H2,1H3 |
Clé InChI |
RXJWXZQKQLUCNH-UHFFFAOYSA-N |
SMILES |
CCCN1C=CCC(=C1)C#N |
SMILES canonique |
CCCN1C=CCC(=C1)C#N |
Synonymes |
1,4-Dihydro-1-propylnicotinonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



